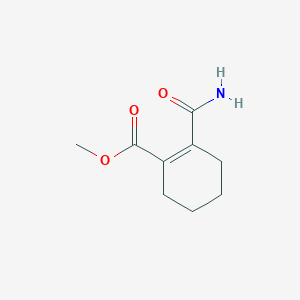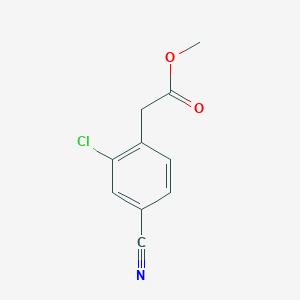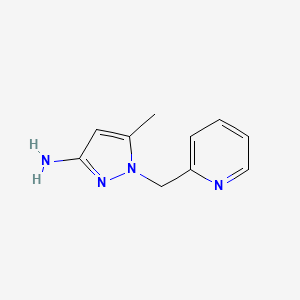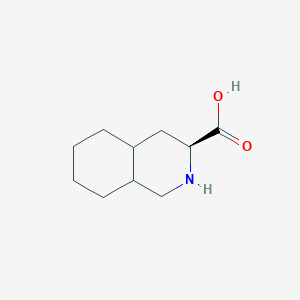
Decanhydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydroisoquinoline-3(S)-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a decahydroisoquinoline core structure with a carboxylic acid functional group at the 3(S) position. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanhydroisoquinoline-3-carboxylic acid typically involves the hydrogenation of isoquinoline derivatives. One common method starts with L-phenylalanine as the raw material, which undergoes a series of reactions including catalytic hydrogenation using rhodium/alumina catalysts . The specific steps involve the preparation of intermediates such as N-(tert-butyl)decahydroisoquinoline-3-carboxamide, which is then converted to the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the final product.
化学反应分析
Types of Reactions
Decahydroisoquinoline-3(S)-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include decahydroisoquinoline derivatives with modified functional groups, such as alcohols, ketones, and substituted isoquinolines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
Decahydroisoquinoline-3(S)-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Decanhydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with proteins involved in signal transduction pathways, modulating cellular processes and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to Decanhydroisoquinoline-3-carboxylic acid include other isoquinoline derivatives such as:
- N-(tert-butyl)decahydroisoquinoline-3-carboxamide
- Tetrahydroisoquinoline derivatives
- Fluorinated isoquinolines
Uniqueness
Decahydroisoquinoline-3(S)-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
(3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI 键 |
NSENYWQRQUNUGD-HACHORDNSA-N |
手性 SMILES |
C1CCC2CN[C@@H](CC2C1)C(=O)O |
规范 SMILES |
C1CCC2CNC(CC2C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


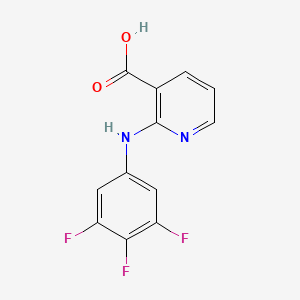
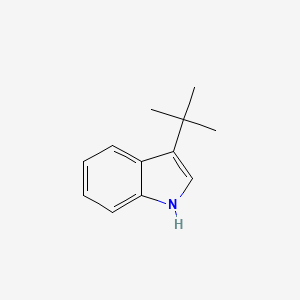
![n-(4-{[(2Rs)-3-amino-2-hydroxypropyl]oxy}phenyl)acetamide](/img/structure/B8584497.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8584523.png)
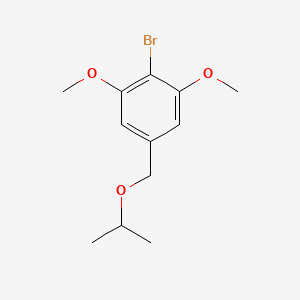
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B8584534.png)
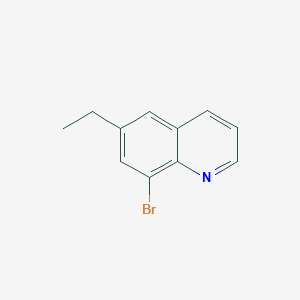
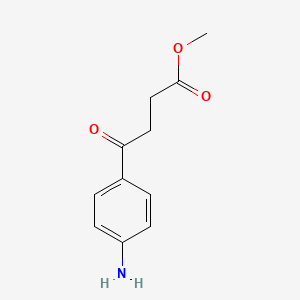
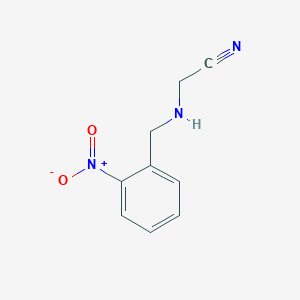
![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)
